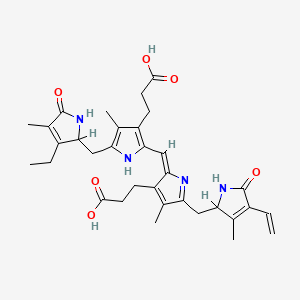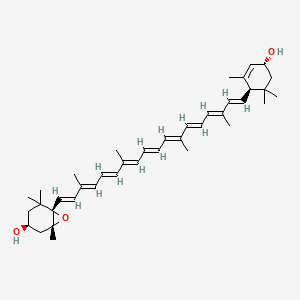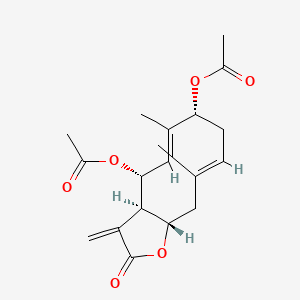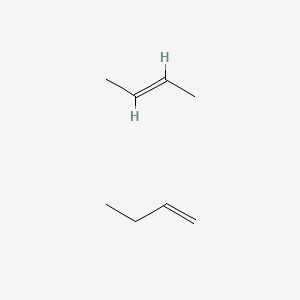
but-1-ène ; (E)-but-2-ène
Vue d'ensemble
Description
Polybutenes are viscous non-drying liquid butylene polymers . They are thermoplastic polyolefins with mechanical properties that are between those of polyethylene (PE) and polypropylene (PP) . They are clear, water-white, aliphatic polymers characterized by their viscosity and molecular weight .
Synthesis Analysis
Polybutenes are synthesized from a mixture of 1-butene, 2-butene, and isobutylene . The transformation of Polybutadienes to Polyolefins involves the catalytic hydrogenation of commercially available poly-butadiene rubbers . The type of metal, its loading, and the presence of phosphine ligands affect the efficiency of the hydrogenation process .
Molecular Structure Analysis
Polybutene is an organic polymer made from a mixture of 1-butene, 2-butene, and isobutylene . The β-proton abstraction from the growing tertiary carbocation normally leads to exo - or endo -olefinic end-groups .
Chemical Reactions Analysis
Polybutenes undergo combustion, pyrolysis, and autoxidation . They are resistant to chemical reaction due to their low polarity, low degree of unsaturation, and their closely packed, branched-chain molecular structure .
Physical and Chemical Properties Analysis
Polybutenes are light colored, nondrying, sticky, viscous liquids . They are stable when exposed to light, insoluble in water, and soluble in hydrocarbon and chlorinated hydrocarbon solvents . An important physical property is that higher molecular weight grades thermally degrade to lower-molecular weight polybutenes .
Applications De Recherche Scientifique
Fabrication de pneus
Le polybutène est souvent utilisé comme ingrédient dans le composé de la couche intérieure d'un pneu en raison de ses excellentes propriétés de barrière aux gaz . Cela en fait un composant essentiel dans l'industrie du pneu.
Additifs pour lubrifiants
En tant qu'additif pour lubrifiants, le polybutène améliore la viscosité, la stabilité à l'oxydation et la protection contre l'usure des lubrifiants . Cela en fait un ajout précieux à divers lubrifiants utilisés dans différentes industries.
Adhésifs et mastics
Dans le domaine des adhésifs et des mastics, le polybutène est apprécié pour son tack, sa flexibilité et sa bonne adhérence à divers substrats . Cela en fait un ingrédient clé dans la production de divers adhésifs et mastics.
Base pour la gomme à mâcher
Il est intéressant de noter que le polybutène est également utilisé dans l'industrie alimentaire, notamment comme base pour la gomme à mâcher, en raison de son excellente flexibilité et de sa nature non toxique . Cela en fait un ingrédient sûr et efficace dans la production de gomme à mâcher.
Fonctionnalisation post-polymérisation
Ces dernières années, la modification chimique des structures polymères, appelée fonctionnalisation post-polymérisation, est devenue une approche importante conduisant à de nouveaux matériaux aux propriétés adaptées . Le polybutène, en raison de son faible prix et de sa forte teneur en unités C-C facilement accessibles, semble être un excellent précurseur macromoléculaire de départ pour une fonctionnalisation ultérieure .
Hydrogénation des caoutchoucs synthétiques
Le polybutène peut être appliqué avec succès à l'hydrogénation des caoutchoucs synthétiques . Ce processus permet de modifier leur structure, conduisant à des matériaux aux propriétés uniques qui peuvent être adaptées à des applications spécifiques .
Production de polyoléfines
Le polybutène peut être transformé en polyoléfines, qui sont des matériaux de commodité ayant une grande variété d'applications . Ce processus de transformation est généralement catalysé par des composés métalliques de transition .
Isolation électrique
Le polybutène offre une excellente isolation électrique , ce qui en fait un matériau précieux dans la production de divers composants et appareils électriques .
Ce ne sont là que quelques-unes des nombreuses applications des polybutènes. Les progrès constants de la science et de la technologie des polymères suggèrent un avenir prometteur pour les polybutènes, les chercheurs s'efforçant constamment d'améliorer leurs propriétés et de développer de nouvelles applications .
Mécanisme D'action
Target of Action
Polybutenes, also known as but-1-ene and (E)-but-2-ene, are organic polymers primarily used in industrial applications
Mode of Action
Polybutenes are derived from a mixture of 1-butene, 2-butene, and isobutylene . Their mode of action is primarily physical, owing to their sticky and viscous nature .
Biochemical Pathways
They can undergo physical changes, such as thermal degradation .
Pharmacokinetics
They are considered relatively harmless based on acute oral and percutaneous toxicity tests .
Result of Action
The primary result of polybutenes’ action is their ability to provide viscosity or emulsifiability to more than 80 cosmetic products . They are also used in industrial applications, including sealants, adhesives, and extenders for putties used for sealing roofs and windows .
Action Environment
Environmental factors can influence the action, efficacy, and stability of polybutenes. For instance, higher molecular weight grades of polybutenes can thermally degrade to lower-molecular weight polybutenes and butene monomers . This property is valuable for various applications, such as smoke inhibition in two-stroke engine fuels .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Polybutenes play a significant role in biochemical reactions, primarily due to their interaction with various enzymes, proteins, and other biomolecules. These interactions are often characterized by the compound’s ability to modulate the activity of these biomolecules. For instance, polybutenes can interact with lipases, enzymes that catalyze the hydrolysis of fats, by altering the enzyme’s conformation and activity. Additionally, polybutenes can bind to certain proteins, affecting their stability and function .
Cellular Effects
Polybutenes influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, polybutenes have been shown to affect the expression of genes involved in lipid metabolism, leading to changes in cellular lipid levels. Furthermore, polybutenes can modulate cell signaling pathways by interacting with membrane-bound receptors, thereby influencing cell function and behavior .
Molecular Mechanism
At the molecular level, polybutenes exert their effects through several mechanisms. One key mechanism involves the binding of polybutenes to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, polybutenes can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, polybutenes can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of polybutenes can change over time due to factors such as stability and degradation. Polybutenes are generally stable when exposed to light and other environmental conditions, but they can undergo autoxidation and pyrolysis during analytical treatment. Long-term studies have shown that polybutenes can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of polybutenes vary with different dosages in animal models. At low doses, polybutenes are relatively harmless and do not cause significant adverse effects. At high doses, polybutenes can cause toxic effects, including changes in body weight, food consumption, and organ function. Threshold effects have been observed, with certain dosages leading to specific physiological changes .
Metabolic Pathways
Polybutenes are involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, polybutenes can influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. These interactions can have significant effects on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, polybutenes are transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of polybutenes, influencing their activity and function. For instance, polybutenes can bind to lipid transport proteins, facilitating their movement within cellular compartments .
Subcellular Localization
Polybutenes exhibit specific subcellular localization patterns, which can affect their activity and function. Targeting signals and post-translational modifications can direct polybutenes to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria. These localizations are crucial for the compound’s role in cellular processes and biochemical reactions .
Propriétés
IUPAC Name |
but-1-ene;(E)-but-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8/c2*1-3-4-2/h3-4H,1-2H3;3H,1,4H2,2H3/b4-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOOLIQYCQJDBG-BJILWQEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C.CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC=C.C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Polybutene is an oily odorless colorless liquid. Floats on water. (USCG, 1999), Liquid, Colorless, odorless, oily liquid; [CAMEO] Molecular Weight <= 2,500: Colorless liquid; > 2,500: Colorless or pale yellow semi-solid/liquid resin or solid; [CHEMINFO] Liquid; [MSDSonline] | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butene, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Polybutene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6746 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Very high (USCG, 1999) | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
215 to 470 °F (USCG, 1999), 215-470 °F (open cup) | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POLYBUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.81 to 0.91 at 59 °F (USCG, 1999) | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
9003-29-6, 25167-67-3, 119275-53-5 | |
| Record name | POLYBUTENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8997 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025167673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butene, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butene, homopolymer (products derived from either/or But-1-ene/But-2-ene) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butene, polymer with 2-butene and 2-methyl-1-propene, epoxidized | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYBUTENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5158 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


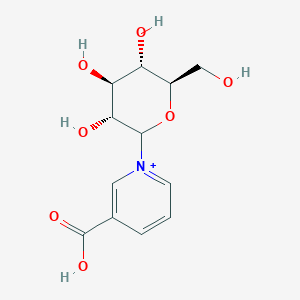
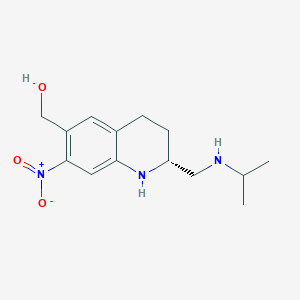

![[(1S,2S,5R,6R,7R,10S,12R,13S)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate](/img/structure/B1240159.png)
![[(3R,4R,6R)-3,4-dihydroxy-6-methyl-5-oxooxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1240160.png)

![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)


![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)
